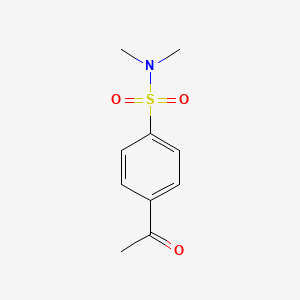

4-Acetyl-N,N-dimethyl-benzenesulfonamide

Übersicht

Beschreibung

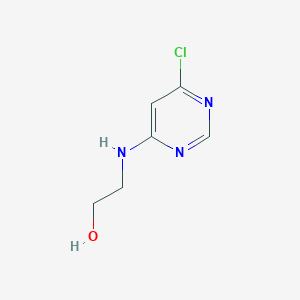

The compound 4-Acetyl-N,N-dimethyl-benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse applications, including their use as antimicrobial agents. The structural variations in these compounds, such as the acetyl and chloro substitutions, contribute to their unique properties and potential applications in various fields, including pharmaceuticals .

Synthesis Analysis

The synthesis of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, a closely related compound, has been achieved through a one-pot synthesis under base conditions. This method is advantageous due to its excellent yields, short reaction times, and high purity of the product. The synthesis process is efficient and can be considered a simple route to obtain the desired sulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide has been elucidated using various spectroscopic techniques, including 1H-NMR, FT-IR, and UV-Vis spectroscopy. The crystal structure, determined by single crystal X-ray structure analysis, reveals a V-shaped molecule with a dihedral angle of 84.31(9)° between the two substituted benzene rings. The crystal packing is characterized by N–H···O and C–H···O hydrogen bonds forming double chains, and is further stabilized by weak C−H···O, C−Cl···π, and π···π interactions .

Chemical Reactions Analysis

While the specific chemical reactions of 4-Acetyl-N,N-dimethyl-benzenesulfonamide are not detailed in the provided abstracts, the related compounds exhibit interactions such as π–π interactions and hydrogen bonding, which are crucial in the formation of molecular chains and three-dimensional networks in their crystal structures. These interactions are indicative of the reactive nature of these compounds and their potential to form complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these sulfonamide derivatives are closely related to their molecular structures. The presence of acetyl and amino groups, as well as other substituents, influences their spectral characteristics and antimicrobial activity. The compounds have been characterized by FT-IR, 1H NMR, GC-MS, and elemental analysis, which provide insights into their chemical properties. Additionally, in-silico studies, including QSAR screening and docking, have been used to predict pharmacokinetic properties and study drug-binding properties, suggesting that these compounds have good binding properties with molecular targets such as pseudomonas aeruginosa exotoxin A .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

4-Acetyl-N,N-dimethyl-benzenesulfonamide derivatives have been studied extensively for their potential in synthesizing novel compounds with significant biological activities. For instance, Fahim and Shalaby (2019) explored the synthesis of novel benzenesulfonamide derivatives and their biological evaluation, revealing that some chlorinated compounds exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).

Antimicrobial Applications

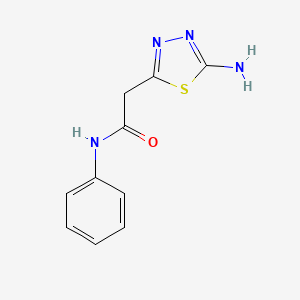

The antimicrobial activity of 4-acetyl-N,N-dimethyl-benzenesulfonamide derivatives has been a subject of research. Ajeet, Tripathi, and Kumar (2014) designed and synthesized a series of such derivatives, evaluating their in-silico antimicrobial activity and finding that they exhibited good binding properties with molecular targets (Ajeet, Tripathi, & Kumar, 2014).

Anticancer and Radioprotective Agents

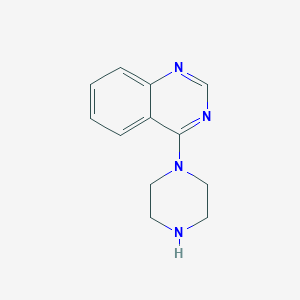

The potential use of 4-acetyl-N,N-dimethyl-benzenesulfonamide in synthesizing novel quinolines with possible anticancer and radioprotective properties has been investigated. Ghorab et al. (2008) reported the synthesis of novel 4-(quinolin-l-yl) benzenesulfonamide derivatives, some of which showed interesting cytotoxic activity compared with the reference drug doxorubicin (Ghorab et al., 2008).

Inhibition of Enzymes

The inhibitory effects of 4-acetyl-N,N-dimethyl-benzenesulfonamide derivatives on enzymes have been explored. Gul et al. (2016) synthesized derivatives that potently inhibited cytosolic human carbonic anhydrase I and II isoenzymes, suggesting potential medical applications (Gul et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-acetyl-N,N-dimethylbenzenesulfonamide is the carbonic anhydrase enzymes . Carbonic anhydrases are a family of zinc-based metalloenzymes that catalyze the conversion between carbon dioxide and bicarbonate, generating protons . These enzymes are often highly expressed in certain types of cancer cells .

Mode of Action

4-acetyl-N,N-dimethylbenzenesulfonamide acts by inhibiting the activity of carbonic anhydrase enzymes . By doing so, it disrupts the balance of carbon dioxide and bicarbonate in the cell, leading to changes in the cellular environment that can inhibit the growth and proliferation of cancer cells .

Result of Action

The inhibition of carbonic anhydrase enzymes by 4-acetyl-N,N-dimethylbenzenesulfonamide can lead to the disruption of cellular processes, potentially resulting in the inhibition of cancer cell growth and proliferation . .

Eigenschaften

IUPAC Name |

4-acetyl-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-8(12)9-4-6-10(7-5-9)15(13,14)11(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTSRGOGIDQHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366406 | |

| Record name | 4-Acetyl-N,N-dimethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-N,N-dimethyl-benzenesulfonamide | |

CAS RN |

60000-87-5 | |

| Record name | 4-Acetyl-N,N-dimethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

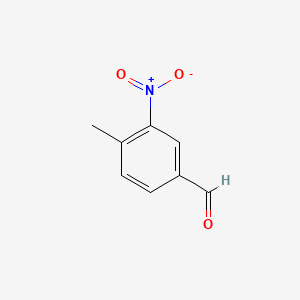

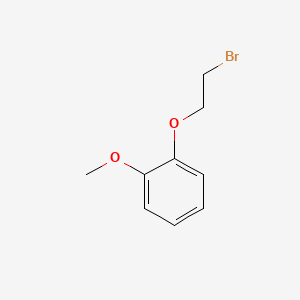

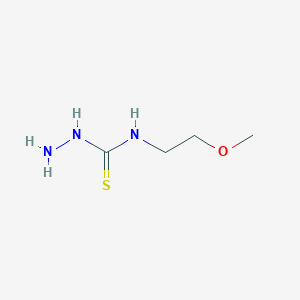

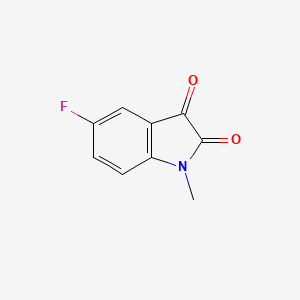

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)